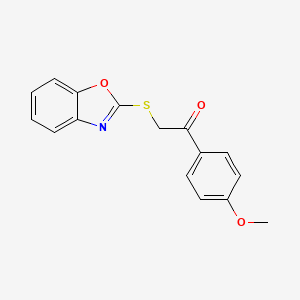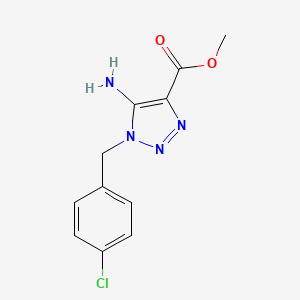![molecular formula C15H20N4O6S B12486588 methyl 4-[({4-[(E)-morpholin-4-yldiazenyl]phenyl}sulfonyl)amino]-4-oxobutanoate](/img/structure/B12486588.png)
methyl 4-[({4-[(E)-morpholin-4-yldiazenyl]phenyl}sulfonyl)amino]-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-({4-[(1E)-2-(morpholin-4-yl)diazen-1-yl]benzenesulfonyl}carbamoyl)propanoate is a complex organic compound with a unique structure that includes a morpholine ring, a diazenyl group, and a benzenesulfonyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-({4-[(1E)-2-(morpholin-4-yl)diazen-1-yl]benzenesulfonyl}carbamoyl)propanoate typically involves multiple steps. One common method includes the reaction of 4-(morpholin-4-yl)benzenesulfonyl chloride with methyl 3-aminopropanoate in the presence of a base. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-({4-[(1E)-2-(morpholin-4-yl)diazen-1-yl]benzenesulfonyl}carbamoyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the diazenyl group, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Methyl 3-({4-[(1E)-2-(morpholin-4-yl)diazen-1-yl]benzenesulfonyl}carbamoyl)propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of methyl 3-({4-[(1E)-2-(morpholin-4-yl)diazen-1-yl]benzenesulfonyl}carbamoyl)propanoate involves its interaction with specific molecular targets. The diazenyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The benzenesulfonyl moiety may also contribute to the compound’s binding affinity and specificity for certain biological targets.
Comparación Con Compuestos Similares
Similar Compounds
- 3-({4-[(1E)-3-morpholin-4-yl-3-oxoprop-1-en-1-yl]-2,3-bis(trifluoromethyl)phenyl}sulfanyl)aniline
- 4-Morpholin-4-Yl-Piperidine-1-Carboxylic Acid [1-(3-Benzenesulfonyl-1-Propyl-Allylcarbamoyl)-2-Phenylethyl]-Amide
Uniqueness
Methyl 3-({4-[(1E)-2-(morpholin-4-yl)diazen-1-yl]benzenesulfonyl}carbamoyl)propanoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the morpholine ring and diazenyl group allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C15H20N4O6S |
|---|---|
Peso molecular |
384.4 g/mol |
Nombre IUPAC |
methyl 4-[[4-(morpholin-4-yldiazenyl)phenyl]sulfonylamino]-4-oxobutanoate |
InChI |
InChI=1S/C15H20N4O6S/c1-24-15(21)7-6-14(20)17-26(22,23)13-4-2-12(3-5-13)16-18-19-8-10-25-11-9-19/h2-5H,6-11H2,1H3,(H,17,20) |
Clave InChI |
KQOIDTJOIHWDQJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCC(=O)NS(=O)(=O)C1=CC=C(C=C1)N=NN2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Ethylphenyl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B12486509.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-{[4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}ethanone](/img/structure/B12486515.png)

![Propyl 5-{[(2-chloro-4-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12486531.png)
![3-(azepan-1-ylcarbonyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B12486536.png)
![N-[1-(4-fluorobenzoyl)-3,4-dihydro-2H-quinolin-6-yl]-3-nitrobenzamide](/img/structure/B12486544.png)
![2-{[N-(2-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B12486557.png)
![4-butoxy-N-[(3-{1,1,2,2-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]ethyl}phenyl)carbamothioyl]benzamide](/img/structure/B12486563.png)
![2-[(2-methylbenzyl)sulfanyl]-N'-(1-methylpiperidin-4-ylidene)acetohydrazide](/img/structure/B12486570.png)
![Ethyl 4-(2,3-dihydro-1,4-benzodioxin-2-yl)-2-[(phenoxyacetyl)amino]thiophene-3-carboxylate](/img/structure/B12486582.png)

![5-({4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12486606.png)
![N-{4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-(pyridin-2-yloxy)ethanamine](/img/structure/B12486609.png)
![4-(2,4-dichlorophenyl)-3-hydroxy-7,7-dimethyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12486613.png)
